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molecular formula C14H8FN3 B8326727 2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine

2-(4-Fluorophenyl)-6-cyanopyrazolo[1,5-a]pyridine

Cat. No. B8326727
M. Wt: 237.23 g/mol
InChI Key: WQTYLUPFQCYNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498166B1

Procedure details

Solid t-butoxycarbonyl-O-mesitylenesulfonylhydroxylamine (13.0 g 41.8 mmol)1 was added portionwise with stirring to TFA (40 ml) over 10 min then stirred for a further 30 minutes. The solution was poured onto ice (250 ml) and left until the ice melted. The resulting white solid was filtered off, washed with water, and dissolved in DCM (300 ml). The solution was dried over 4 Å mol. sieves for 1.5 hours, filtered and 6-[2-(4-fluorophenyl)-2-oxoethyl]nicotinonitrile (3.32 g 13.8 mmol) was added. The reaction was stirred at room temperature for 4 days, washed with water (100 ml), dried and purified by column chromatography. Elution with cyclohexane/ethyl acetate (3:1) gave the title compound as a yellow solid (0.6 g 18%). NMR: (CDCl3): δ 6.87 (1H, s) 7.15-7.20 (3H, m) 7.57 (1H, dd) 7.95 (2H, m) 8.84 (1H, d). Ref 1 Josef G Krause, Synthesis, 1972, 140.
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
C(OC([NH:8]OS(C1C(C)=CC(C)=CC=1C)(=O)=O)=O)(C)(C)C.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH2:30][C:31]2[CH:38]=[CH:37][C:34]([C:35]#[N:36])=[CH:33][N:32]=2)=[CH:25][CH:24]=1>C(O)(C(F)(F)F)=O>[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH:30]=[C:31]3[CH:38]=[CH:37][C:34]([C:35]#[N:36])=[CH:33][N:32]3[N:8]=2)=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.32 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=NC=C(C#N)C=C1)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
then stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto ice (250 ml)
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (300 ml)
CUSTOM
Type
CUSTOM
Details
The solution was dried over 4 Å mol
WAIT
Type
WAIT
Details
sieves for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 4 days
Duration
4 d
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
Elution with cyclohexane/ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NN2C(C=CC(=C2)C#N)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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